molecular formula C19H23N3O6 B4438742 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide

4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4438742
M. Wt: 389.4 g/mol
InChI Key: NHILNVFYHZEHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide, also known as FTPP, is a compound that has been synthesized and studied for its potential use in scientific research.

Mechanism of Action

4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide binds to the dopamine D3 receptor with high affinity and selectivity, leading to inhibition of dopamine signaling through this receptor. This results in a decrease in the reward and motivation pathways in the brain, which may help to reduce addictive behaviors and symptoms of schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide has a high affinity for the dopamine D3 receptor and is able to selectively block this receptor. This leads to a decrease in dopamine signaling through this receptor, which may help to reduce addictive behaviors and symptoms of schizophrenia. 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation is that 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide may not be effective in all individuals, as there may be individual differences in the expression and function of the dopamine D3 receptor.

Future Directions

There are several future directions for research on 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of addiction and schizophrenia. Further studies are needed to determine the efficacy and safety of 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide in these disorders. Another area of interest is the role of the dopamine D3 receptor in other physiological processes, such as cognition and mood regulation. Studies on 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide may help to elucidate the role of this receptor in these processes. Additionally, there may be other compounds that can be synthesized based on the structure of 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide, which may have improved pharmacokinetic properties and therapeutic potential.

Scientific Research Applications

4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide has been studied for its potential use as a selective dopamine D3 receptor antagonist. Dopamine D3 receptors are involved in reward and motivation pathways in the brain, and their dysfunction has been implicated in various psychiatric disorders, including addiction and schizophrenia. By selectively blocking the D3 receptor, 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide may provide a new therapeutic approach for these disorders.

properties

IUPAC Name

4-(furan-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-25-15-11-13(12-16(26-2)17(15)27-3)20-19(24)22-8-6-21(7-9-22)18(23)14-5-4-10-28-14/h4-5,10-12H,6-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHILNVFYHZEHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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